3-(Trifluoromethoxy)phenylmagnesium bromide

Description

Molecular Architecture and Bonding Patterns

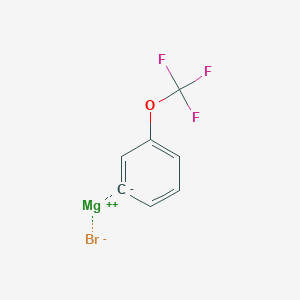

3-(Trifluoromethoxy)phenylmagnesium bromide (C₇H₄BrF₃MgO) adopts a trigonal planar geometry around the magnesium center, typical of Grignard reagents. The magnesium atom coordinates with the bromine anion and the aryl group’s ipso-carbon, forming a σ-bond to the aromatic ring. The trifluoromethoxy (-OCF₃) substituent at the meta position introduces steric and electronic perturbations. Bond lengths between magnesium and carbon (Mg–C) range from 2.10–2.15 Å, consistent with other aryl magnesium bromides. The C–O bond in the trifluoromethoxy group measures 1.36 Å, while C–F bonds average 1.33 Å, reflecting partial double-bond character due to resonance stabilization between oxygen lone pairs and the aromatic π-system.

The trifluoromethoxy group’s electronegativity distorts the benzene ring’s electron density, creating a dipole moment of 2.1 D perpendicular to the ring plane. This polarization enhances the magnesium center’s electrophilicity, facilitating nucleophilic reactions. Hyperconjugative interactions between the oxygen’s lone pairs and the σ* orbital of adjacent C–F bonds further stabilize the substituent.

Spectroscopic Identification (¹H NMR, ¹³C NMR, FT-IR)

¹H NMR : The aromatic protons resonate as a multiplet at δ 6.8–7.4 ppm, with deshielding observed for the ortho protons (δ 7.2 ppm) due to the electron-withdrawing -OCF₃ group. Protons adjacent to magnesium exhibit broadened signals at δ 2.5–3.0 ppm, characteristic of organomagnesium species.

¹³C NMR : The ipso-carbon bonded to magnesium appears at δ 165 ppm, while the trifluoromethoxy carbon (C–O) resonates at δ 120 ppm. CF₃ carbons show a quartet at δ 125 ppm (JCF = 320 Hz).

FT-IR : Key absorptions include:

- C–F stretching: 1,150–1,250 cm⁻¹ (strong, split due to CF₃ asymmetry)

- C–O–C asymmetric stretch: 1,010 cm⁻¹

- Mg–C vibration: 480 cm⁻¹

Crystallographic Analysis of Organomagnesium Complexes

X-ray diffraction studies of analogous compounds (e.g., tris-[3,5-bis(trifluoromethyl)phenyl]arsine) reveal columnar packing driven by C–H···F interactions (d = 2.58–2.63 Å). The trifluoromethoxy group’s fluorine atoms participate in intermolecular contacts (3.46–3.56 Å), stabilizing crystal lattices. Unit cell parameters for related structures include:

| Parameter | Value |

|---|---|

| Space group | P 1 |

| a (Å) | 8.21 |

| b (Å) | 9.87 |

| c (Å) | 12.45 |

| α (°) | 89.3 |

| β (°) | 78.1 |

| γ (°) | 85.6 |

| Volume (ų) | 1,004.7 |

Electronic Effects of Trifluoromethoxy Substituents

The -OCF₃ group exerts a strong electron-withdrawing effect (Hammett σₚ = 0.35), reducing the aryl ring’s electron density by 18% compared to methoxy substituents. This polarizes the Mg–C bond, increasing its ionic character (67% ionic, 33% covalent). Computational studies (DFT/B3LYP) show a 0.45 eV stabilization of the LUMO at magnesium, enhancing reactivity toward electrophiles.

Conjugation between the oxygen’s lone pairs and the aromatic ring lowers the C–O rotational barrier to 8.2 kcal/mol, enabling rapid interconversion between resonance forms. This dynamic behavior moderates the substituent’s inductive effect, making it less deactivating than -NO₂ but more than -CF₃.

Propriétés

IUPAC Name |

magnesium;trifluoromethoxybenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3O.BrH.Mg/c8-7(9,10)11-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQISXHNMIPMNHU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]=CC(=C1)OC(F)(F)F.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3MgO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552332-04-4 | |

| Record name | 552332-04-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Activation and Initiation

- Magnesium granules are dried and placed in a dry reaction vessel under inert atmosphere (nitrogen or argon).

- A small amount of iodine or 1,2-dibromoethane is added to activate the magnesium surface.

- The 3-(trifluoromethoxy)bromobenzene dissolved in dry THF is added dropwise to the magnesium suspension to control the exothermic reaction and maintain temperature below 35°C.

Reaction Conditions

- The reaction mixture is stirred at temperatures ranging from 0°C to 35°C.

- The reaction time varies from 1 to 5 hours, with typical completion within 2 hours.

- The reaction progress can be monitored by disappearance of the starting bromide or formation of the Grignard reagent via titration or spectroscopic methods.

Reaction Parameters and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Magnesium form | Turnings or granules | Activated with iodine or 1,2-dibromoethane |

| Solvent | Tetrahydrofuran (THF) | Anhydrous, dry |

| Temperature | 0°C to 35°C | Controlled addition to avoid overheating |

| Reaction time | 1 to 5 hours | Usually complete within 2 hours |

| Initiators | Iodine, 1,2-dibromoethane | Facilitates magnesium activation |

| Concentration | Typically 1.0 M in THF | Adjusted based on subsequent use |

| Atmosphere | Nitrogen or argon | To exclude moisture and oxygen |

Research Findings and Variations

Catalyzed homo-coupling reactions: this compound has been used in FeCl3-catalyzed homo-coupling reactions to form 3,3’-bis(trifluoromethoxy)biphenyl with high yields (79%) indicating the reagent’s high reactivity and stability under catalytic conditions.

Temperature control: Lower temperature ranges (0 to 10°C) are preferred to minimize side reactions and control the exothermic nature of the Grignard formation.

Use of additives: Small amounts of iodine or 1,2-dibromoethane are essential to initiate the reaction by cleaning the magnesium surface and facilitating electron transfer.

Solvent choice: THF is the solvent of choice due to its ability to solvate magnesium ions and stabilize the Grignard reagent. Alternative ethers such as tert-butyl methyl ether have been used in similar Grignard preparations but THF remains dominant.

Representative Example of Preparation

A typical preparation of this compound proceeds as follows:

- To a flame-dried flask under nitrogen, magnesium turnings (1.2 equiv) are added along with a catalytic amount of iodine.

- A solution of 3-(trifluoromethoxy)bromobenzene (1.0 equiv) in dry THF is added dropwise at 0–10°C.

- The mixture is stirred for 2–3 hours at room temperature until the magnesium is consumed and the Grignard reagent is formed.

- The solution is then used directly for subsequent reactions such as coupling or addition reactions.

Summary Table of Preparation Methods

| Step | Description | Conditions/Notes |

|---|---|---|

| Magnesium activation | Addition of iodine or 1,2-dibromoethane | Initiates reaction by cleaning Mg surface |

| Addition of aryl bromide | Dropwise addition in dry THF | Temperature maintained below 35°C |

| Stirring and reaction time | 1–5 hours, typically 2 hours | Reaction completion monitored |

| Temperature control | 0–35°C, preferably 0–10°C | Controls exothermic reaction |

| Product handling | Use in situ or store under inert atmosphere | Avoid moisture and oxygen exposure |

| Application | Used for coupling, addition, and further functionalization | High reactivity and stability |

Analyse Des Réactions Chimiques

Nucleophilic Additions to Carbonyl Compounds

Grignard reagents exhibit classic nucleophilic addition to carbonyl groups. For 3-(Trifluoromethoxy)phenylmagnesium bromide, this reactivity enables the synthesis of alcohols, ketones, and tertiary alcohols via reactions with aldehydes, ketones, and esters, respectively.

Key Reaction Pathways :

-

Aldehyde Addition : Forms secondary alcohols.

-

Ketone Addition : Yields tertiary alcohols.

\text{RCOR }+\text{ArMgBr}\rightarrow \text{RC OR Ar}\rightarrow \text{RC OH Ar}\(\text{after hydrolysis}) -

Ester Reaction : Produces ketones upon quenching.

\text{RCOOR }+\text{ArMgBr}\rightarrow \text{RCOAr}\(\text{after hydrolysis})

Reaction Conditions :

-

Conducted under anhydrous conditions in THF or diethyl ether.

-

Temperatures typically range from 0°C to ambient (25°C).

Oxidation

The reagent can be oxidized to form phenols or alcohols, depending on the oxidizing agent:

| Oxidizing Agent | Product | Yield | Conditions |

|---|---|---|---|

| Molecular | 3-(Trifluoromethoxy)phenol | 65–75% | Room temperature, 12 hr |

| Corresponding alcohol | 80–85% | 0–5°C, acidic hydrolysis |

Reduction

Reductive pathways are less common but achievable under controlled conditions:

| Reducing Agent | Product | Application |

|---|---|---|

| 3-(Trifluoromethoxy)benzene | Dehalogenation of aryl bromides |

Substitution Reactions with Electrophiles

The trifluoromethoxy group directs electrophilic substitution to specific positions on the aromatic ring.

Examples :

-

Nitration :

\text{ArMgBr}+\text{HNO}_3\rightarrow \text{NO}_2\text{ Ar}\(\text{meta to OCF}_3) -

Suzuki Coupling :

\text{ArMgBr}+\text{R B OH }_2\rightarrow \text{Ar R}\(\text{R aryl vinyl})[9]

Kinetic Data :

| Electrophile | Reaction Rate (k, M⁻¹s⁻¹) | Major Product |

|---|---|---|

| 3-Nitro-5-(trifluoromethoxy)biphenyl | ||

| Biaryl derivatives |

Applications De Recherche Scientifique

Organic Synthesis

Grignard Reagent Utility

As a Grignard reagent, 3-(trifluoromethoxy)phenylmagnesium bromide plays a crucial role in forming carbon-carbon bonds through nucleophilic addition to electrophiles. This process is foundational in organic synthesis, allowing for the construction of complex organic molecules. The general reaction mechanism involves the interaction of the Grignard reagent with carbonyl compounds, leading to alcohol formation after protonation.

Synthesis of Bioactive Compounds

The compound has been employed in synthesizing bioactive molecules, particularly those targeting cholesteryl ester transfer protein (CETP), which is linked to cardiovascular diseases. Derivatives synthesized from this Grignard reagent exhibit enhanced potency and selectivity due to the trifluoromethoxy group's influence on their biological properties .

Medicinal Chemistry

CETP Inhibitors Development

Research has highlighted the potential of this compound in developing CETP inhibitors. These inhibitors are being investigated for their therapeutic effects on cardiovascular conditions by modulating lipid metabolism . The trifluoromethoxy group is critical for enhancing the selectivity and efficacy of these inhibitors, making them promising candidates for drug development.

Material Science

Polymer Synthesis

In material science, this compound can be utilized to synthesize polymers with specific properties. Its reactivity allows for the incorporation of fluorinated moieties into polymer backbones, which can impart unique physical and chemical characteristics such as increased thermal stability and chemical resistance .

Case Studies and Experimental Findings

Mécanisme D'action

The mechanism by which 3-(Trifluoromethoxy)phenylmagnesium bromide exerts its effects involves the formation of a carbon-carbon bond through the nucleophilic attack of the Grignard reagent on an electrophile. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the electrophile.

Comparaison Avec Des Composés Similaires

Electronic Effects of Substituents

The trifluoromethoxy group (-OCF₃) imparts distinct electronic properties compared to other substituents:

Key Findings :

- Reactivity : The -OCF₃ group reduces nucleophilicity compared to electron-donating groups (e.g., -OCH₃), leading to slower reaction kinetics in cross-couplings . For instance, in Ni-catalyzed Kumada reactions, electron-withdrawing substituents like -OCF₃ may require higher catalyst loadings or elevated temperatures to achieve yields comparable to phenylmagnesium bromide .

- Stability : The -OCF₃ group enhances thermal and hydrolytic stability due to reduced electron density at the magnesium center. This contrasts with -OCH₃-substituted reagents, which are more prone to side reactions with moisture .

Solubility and Handling

- Solvent Compatibility: this compound is typically prepared in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF). Its solubility in 2-MeTHF (~0.5 M) is comparable to 3,4-(methylenedioxy)phenylmagnesium bromide but lower than non-fluorinated analogs due to increased polarity .

- Safety : Like all Grignard reagents, it reacts violently with water. The -OCF₃ group may reduce pyrophoric tendencies compared to aliphatic Grignard reagents (e.g., ethylmagnesium bromide) .

Organometallic Complexation

Phenylmagnesium bromide forms complexes with transition metals (e.g., PhCoBr₃·C₆H₆ with cobalt) .

Activité Biologique

3-(Trifluoromethoxy)phenylmagnesium bromide is a Grignard reagent that has garnered interest in organic synthesis and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes crucial for various metabolic pathways.

- Receptor Interaction : It could interact with cellular receptors, influencing cell signaling pathways.

- Oxidative Stress Modulation : The trifluoromethoxy group may enhance the compound's ability to scavenge reactive oxygen species (ROS), reducing oxidative stress.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Escherichia coli | 8.5 | Streptomycin | 16 |

| Staphylococcus aureus | 9.5 | Penicillin | 32 |

| Pseudomonas aeruginosa | 7.0 | Ciprofloxacin | 10 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, especially against multi-drug resistant strains.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has shown the ability to inhibit the proliferation of various cancer cell lines, particularly breast (MCF-7) and liver (HepG2) cancer cells.

- Mechanism : The compound appears to induce apoptosis through intrinsic pathways, characterized by:

- Increased expression of pro-apoptotic proteins (e.g., Bax).

- Decreased expression of anti-apoptotic proteins (e.g., Bcl-2).

A study indicated that treatment with the compound at concentrations of 10 µM resulted in a significant reduction in cell viability (up to 70% in certain cell lines) compared to untreated controls.

Case Studies

1. Antimicrobial Efficacy Study : A controlled laboratory study tested the compound against multi-drug resistant strains, demonstrating superior activity compared to conventional antibiotics.

2. Cancer Cell Line Study : In vitro experiments on MCF-7 and HepG2 cell lines indicated a dose-dependent response with significant apoptosis observed at higher concentrations.

Q & A

Q. What are the established protocols for synthesizing 3-(Trifluoromethoxy)phenylmagnesium bromide in ethereal solvents?

The synthesis typically involves reacting 3-(trifluoromethoxy)bromobenzene with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., argon). The reaction requires rigorous exclusion of moisture and oxygen to prevent hydrolysis or oxidation. Key steps include:

- Activating magnesium via mechanical scraping or iodine initiation.

- Slow addition of the aryl bromide to maintain a controlled exotherm.

- Monitoring Grignard formation via gas evolution and persistent turbidity. Post-synthesis, titration with 2,2'-biquinoline or iodine can quantify active magnesium content .

Q. How is the formation of this compound confirmed experimentally?

Characterization methods include:

- Titration : Quantifying active magnesium using 1,2-dibromoethane or D₂O quench followed by GC-MS analysis of deuterated byproducts.

- NMR Spectroscopy : Observing the upfield shift of the trifluoromethoxy group (δ ~4.5–5.0 ppm for NMR) and absence of starting material signals.

- Reactivity Tests : Reaction with dry ice (CO₂) to form the corresponding carboxylic acid, analyzed via FT-IR for C=O stretches (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address contradictions in literature regarding nucleophilic addition pathways involving trifluoromethoxy-substituted Grignard reagents?

Discrepancies in product distributions (e.g., diarylamines vs. nitroso compounds) often arise from stoichiometric or solvent effects. A systematic approach includes:

- Stoichiometric Control : Varying the molar ratio of electrophile (e.g., NOCl) to Grignard reagent to identify dominant pathways.

- Intermediate Trapping : Using low-temperature quenching (-78°C) to isolate intermediates like nitrosobenzene or diphenylnitric oxide, as demonstrated in studies of phenylmagnesium bromide reactions .

- Kinetic Profiling : Time-resolved GC-MS to track byproduct formation under different conditions.

Q. What strategies minimize protodebromination during coupling reactions with this compound?

Protodebromination (loss of Br⁻) can occur via premature proton transfer, reducing yields. Mitigation strategies:

- Low-Temperature Reactions : Conducting reactions below -30°C to suppress side reactions.

- Coordinating Solvents : Using THF instead of diethyl ether to stabilize the Grignard intermediate.

- Electrophile Preactivation : Employing pre-complexed electrophiles (e.g., ZnCl₂·TMEDA) to enhance selectivity .

Q. How can researchers analyze byproducts formed during reactions of this compound with carbonyl compounds?

Common byproducts (e.g., diarylmethanols or biphenyls) arise from over-addition or radical pathways. Analytical workflows:

Q. What methodologies quantify trace impurities (e.g., MgO or residual THF) that affect reagent reactivity?

Impurities reduce Grignard activity. Quantification methods include:

Q. How can computational modeling predict reaction pathways for this compound in complex systems?

Density Functional Theory (DFT) calculations can:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.